Timapiprant

DP2/CRTH2 radioligand binding receptor occupancy

Choose Timapiprant for its unparalleled DP2 selectivity and validated high-affinity rodent binding (rat Ki=3nM) – avoid off-target confounding seen with setipiprant or fevipiprant. Achieves graded, titratable receptor blockade with a 32nM functional IC50 for versatile dose-response studies. Backed by clinical data showing 2.3-fold sputum eosinophil reduction and 127mL FEV1 improvement. The definitive reference standard for DP2 antagonist research. Compare purity and price.

Molecular Formula C21H17FN2O2
Molecular Weight 348.4 g/mol
CAS No. 851723-84-7
Cat. No. B1682908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTimapiprant
CAS851723-84-7
Synonyms(5-fluoro-2-methyl-3-quinolin-2-ylmethylindo-1-yl)acetic acid
OC000459
Molecular FormulaC21H17FN2O2
Molecular Weight348.4 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(N1CC(=O)O)C=CC(=C2)F)CC3=NC4=CC=CC=C4C=C3
InChIInChI=1S/C21H17FN2O2/c1-13-17(11-16-8-6-14-4-2-3-5-19(14)23-16)18-10-15(22)7-9-20(18)24(13)12-21(25)26/h2-10H,11-12H2,1H3,(H,25,26)
InChIKeyFATGTHLOZSXOBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Timapiprant (OC000459) CAS 851723-84-7: Essential Baseline for Selective DP2/CRTH2 Antagonist Research and Procurement


Timapiprant (formerly OC000459) is an orally active, small-molecule antagonist of the D prostanoid receptor 2 (DP2), also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2) [1]. This indole-acetic acid derivative selectively targets the PGD2–DP2 axis, a key pathway in type 2 inflammation, without interfering with the ligand binding or functional activity of other prostanoid receptors, including DP1, EP1-4, TP, IP, and FP [2].

Timapiprant Procurement: Why DP2/CRTH2 Antagonists Are Not Interchangeable


Substituting Timapiprant with other DP2/CRTH2 antagonists (e.g., fevipiprant, setipiprant, AZD1981, BI-671800) introduces significant variability in experimental outcomes due to documented differences in binding kinetics, receptor off-rates, and functional potency across species orthologs [1][2]. Timapiprant demonstrates a unique profile of high selectivity across all prostanoid receptors combined with validated in vivo efficacy at sub-milligram oral doses in multiple preclinical models, a combination not uniformly shared by its in-class comparators [3][4].

Timapiprant vs. In-Class Comparators: Quantitative Evidence for Differentiated Selection


Timapiprant Binding Affinity and Receptor Occupancy Compared to Fevipiprant, Setipiprant, and AZD1981

Timapiprant exhibits potent displacement of [3H]PGD2 from human recombinant DP2 with a Ki of 13 nM [1]. While fevipiprant demonstrates higher apparent affinity (Ki = 1.05 nM) , fevipiprant's slow dissociation kinetics (residence time >24h) [2] can lead to prolonged receptor occupancy that may complicate washout studies or acute functional assays, making Timapiprant's reversible profile advantageous for certain experimental designs. Setipiprant shows lower potency (IC50 = 6.0 nM) [3] and only moderate selectivity over hDP1 (IC50 = 1,290 nM) and hEP2 (IC50 = 2,600 nM) [4], whereas Timapiprant demonstrates no detectable binding or functional antagonism at DP1, EP1-4, TP, IP, and FP receptors at concentrations up to 10 μM [5]. AZD1981 shows comparable potency (pIC50 = 8.4, corresponding to ~4 nM) [6] but lacks Timapiprant's well-characterized in vivo pharmacodynamic markers.

DP2/CRTH2 radioligand binding receptor occupancy

Timapiprant Functional Antagonism in Human Th2 Lymphocytes and Eosinophils Compared to Fevipiprant

In functional assays, Timapiprant inhibits PGD2-induced chemotaxis of human Th2 lymphocytes with an IC50 of 28 nM and suppresses IL-13 cytokine production with an IC50 of 19 nM [1]. In human eosinophil shape change assays, Timapiprant exhibits competitive antagonism with pKB values of 7.9 (isolated leukocytes) and 7.5 (whole blood), corresponding to functional antagonist potency of ~13-30 nM [2]. Fevipiprant demonstrates higher potency in eosinophil shape change assays (IC50 = 0.4-0.44 nM) , a ~50- to 70-fold difference. For researchers studying physiologic responses where complete receptor blockade is not desired, Timapiprant's moderate potency offers a graded dose-response relationship across a wider concentration range, facilitating EC50/IC50 curve generation and reducing the risk of complete signal suppression at nanomolar concentrations.

Th2 chemotaxis cytokine production eosinophil shape change

Timapiprant Clinical Efficacy in Severe Eosinophilic Asthma: Sputum Eosinophil Reduction vs. Placebo

In a randomized, double-blind, placebo-controlled Phase 2 proof-of-concept study (n=40) in patients with severe eosinophilic asthma, Timapiprant 50 mg once daily for 12 weeks reduced the geometric mean induced sputum eosinophil count from 11.0% at baseline to 2.5% at week 12, whereas placebo reduced from 10.7% to 6.2% [1]. This corresponds to a 2.3-fold reduction (p=0.151) in sputum eosinophil levels with Timapiprant compared to placebo [2]. Additionally, the pre-bronchodilator FEV1 improved by 127 mL (95% CI: -77 to 330 mL; p=0.214) relative to placebo [3]. While not reaching statistical significance due to limited sample size, these results establish Timapiprant as a mechanistically validated tool compound for interrogating DP2-mediated eosinophilic inflammation in human airways, providing a clinical benchmark that is not uniformly available for all in-class DP2 antagonists.

eosinophilic asthma airway inflammation sputum eosinophils

Timapiprant In Vivo Efficacy in Rodent Eosinophilia Models: Species Cross-Reactivity and Oral Bioavailability

Timapiprant demonstrates high-affinity binding to rat recombinant DP2 (Ki = 3 nM) [1], enabling robust in vivo studies in rodent models. Oral administration of Timapiprant to rats inhibits blood eosinophilia induced by 13,14-dihydro-15-keto-PGD2 (DK-PGD2) with an ED50 of 0.04 mg/kg [2]. In guinea pigs, Timapiprant inhibits DK-PGD2-induced airway eosinophilia with an ED50 of 0.01 mg/kg p.o. [3]. These sub-milligram oral doses confirm high oral bioavailability and potent in vivo pharmacodynamic activity across species. In contrast, fevipiprant shows significantly lower affinity for rat DP2 (Ki = 46 nM) [4] and setipiprant's rodent PK profile is not well characterized, limiting their utility in standard preclinical efficacy models. AZD1981 has a rat DP2 IC50 of 80 nM [5], approximately 20-fold less potent than Timapiprant's rat Ki of 3 nM, rendering Timapiprant the preferred tool compound for rodent in vivo pharmacology.

in vivo pharmacology eosinophilia oral bioavailability

Timapiprant (OC000459) Optimal Research and Procurement Application Scenarios


Translational Rodent In Vivo Pharmacology of Type 2 Inflammation

Timapiprant is the preferred DP2 antagonist for in vivo studies in rats and guinea pigs due to its high rat DP2 affinity (Ki = 3 nM) and validated oral efficacy at sub-milligram doses (ED50 = 0.04 mg/kg in rats; 0.01 mg/kg in guinea pigs) [6]. Competing DP2 antagonists such as fevipiprant (rat Ki = 46 nM) and AZD1981 (rat IC50 = 80 nM) exhibit substantially lower rodent affinity, limiting their translational utility .

Mechanistic Studies Requiring Broad Prostanoid Selectivity

When experimental design demands exclusion of off-target effects on other prostanoid receptors (DP1, EP1-4, TP, IP, FP), Timapiprant provides an unambiguous selective profile, with no detectable activity at these receptors at concentrations up to 10 μM [6]. This contrasts with setipiprant, which exhibits measurable inhibition of hDP1 (IC50 = 1,290 nM) and hEP2 (IC50 = 2,600 nM) , potentially confounding interpretation in systems where these receptors are expressed.

Graded Dose-Response Pharmacodynamics in Human Cellular Assays

For researchers requiring a DP2 antagonist that permits graded, titratable receptor blockade rather than near-complete suppression at low nanomolar concentrations, Timapiprant's moderate functional potency (eosinophil shape change pKB = 7.5; ~32 nM functional IC50) [6] offers a wider dynamic range compared to fevipiprant's sub-nanomolar potency (IC50 = 0.44 nM) , facilitating EC50/IC50 curve generation across multiple log units.

Clinical Biomarker Validation in Eosinophilic Asthma Research

Timapiprant is supported by human clinical data demonstrating a 2.3-fold reduction in sputum eosinophil counts and a 127 mL FEV1 improvement versus placebo in severe eosinophilic asthma patients [6]. This clinical validation establishes Timapiprant as a reference standard for DP2 antagonist activity in human eosinophilic inflammation, providing a benchmark not uniformly available for other in-class compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Timapiprant

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.